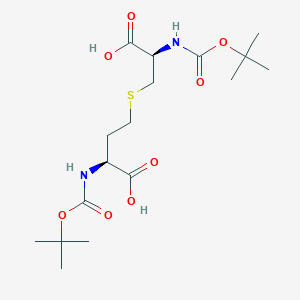
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropansäure
Übersicht
Beschreibung
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid, also known as S-FMEPA, is a synthetic organic compound that is gaining attention in the scientific community due to its potential applications in a variety of fields. S-FMEPA has been studied for its ability to act as a ligand in various chemical reactions, and its ability to act as a catalyst in organic synthesis. In addition, S-FMEPA has been studied for its potential use in the development of new drugs, and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die Verbindung ist eine Art (Fluoren-9-ylmethoxy)carbonyl (Fmoc) Aminosäure, die als Kupplungsmittel in der Peptidsynthese nützlich ist . Die Synthese von Fmoc-Aminosäureaziden beginnt mit der entsprechenden geschützten Aminosäure und Natriumazid (NaN3) nach der gemischten Anhydridmethode unter Verwendung von Isobutoxycarbonylchlorid (IBC-Cl) oder nach der Säurechloridmethode .
Stabilität und Isolierung
Die Verbindung ist in kristalliner Form bei Raumtemperatur stabil und hat eine lange Haltbarkeit, auch bei wässrigen Waschvorgängen . Diese Stabilität macht sie für verschiedene Forschungsanwendungen geeignet, bei denen eine langfristige Lagerung und Handhabung erforderlich sind .
Synthese komplexer Moleküle
Die einzigartige Struktur und Reaktivität der Verbindung macht sie zu einem wertvollen Werkzeug bei der Synthese komplexer Moleküle. Ihre Fluorenylmethyloxycarbonyl (Fmoc)-Gruppe ist besonders nützlich, da sie unter milden Bedingungen selektiv entfernt werden kann, was den schrittweisen Aufbau komplexer Moleküle ermöglicht .
Biokonjugation
Die Verbindung kann potenziell in der Biokonjugation verwendet werden, einem Verfahren, bei dem ein kleines Molekül, ein Biomolekül oder eine andere Substanz an ein Biomolekül, typischerweise ein Protein, gekoppelt wird. Die Fmoc-Gruppe kann die Aminosäure während des Konjugationsprozesses schützen und anschließend selektiv entfernt werden .
Arzneimittelforschung
In der Arzneimittelforschung kann die Verbindung verwendet werden, um diverse Bibliotheken von Peptiden zu erzeugen, die auf biologische Aktivität untersucht werden können. Die Fmoc-Gruppe ermöglicht die schrittweise Synthese von Peptiden, wodurch die Erstellung großer Bibliotheken von Verbindungen ermöglicht wird .
Materialwissenschaften
In der Materialwissenschaft kann die Verbindung verwendet werden, um sich selbst zusammensetzende Peptide zu erzeugen, die Nanostrukturen bilden können, die potenzielle Anwendungen in der Biomedizin, Nanotechnologie und Materialwissenschaft haben .
Wirkmechanismus
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid has been studied for its ability to act as a ligand in various chemical reactions. This means that (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid can bind to other molecules, such as proteins or enzymes, and modulate their activity. For example, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid has been studied for its ability to bind to and activate certain types of enzymes, which can then lead to a cascade of biochemical reactions. In addition, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid has been studied for its ability to act as a catalyst in organic synthesis. This means that (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid can speed up the rate of a chemical reaction, allowing for faster and more efficient synthesis of desired products.
Biochemical and Physiological Effects
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid has been studied for its potential use in the development of new drugs, and its potential therapeutic applications. For example, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid has been studied for its potential use in the treatment of cancer, and its ability to inhibit the growth of certain types of cancer cells. In addition, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid has been studied for its potential use in the treatment of diabetes, and its ability to reduce the levels of glucose in the blood. Finally, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid has been studied for its potential use in the treatment of Alzheimer’s disease, and its ability to reduce the levels of beta-amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid in laboratory experiments include its stability, its ability to act as a ligand in various chemical reactions, and its ability to act as a catalyst in organic synthesis. In addition, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid is relatively easy to synthesize, and it can be synthesized in high yields. The main limitation of using (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid in laboratory experiments is its potential toxicity, as it has been shown to be toxic to certain types of cells in vitro.
Zukünftige Richtungen
The potential future directions for (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid include its use in the development of new drugs, and its potential therapeutic applications. For example, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid could be used to develop new drugs for the treatment of cancer, diabetes, and Alzheimer’s disease. In addition, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid could be used to develop new catalysts for organic synthesis, and to develop new ligands for various chemical reactions. Finally, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid could be used to develop new compounds with improved solubility, stability, and bioavailability.
Eigenschaften
IUPAC Name |
(2S)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-25-12-18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEJEVDXSXCTFY-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1562432-09-0 | |
| Record name | (2S)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















